molecular formula C17H17BrClN3O2 B11545932 2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11545932
M. Wt: 410.7 g/mol
InChI Key: PYFZDCCYOFXGAF-KEBDBYFISA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a bromo and chloro-substituted phenoxy group, a dimethylamino-substituted phenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate acylating agent to form 2-(2-bromo-4-chlorophenoxy)acetohydrazide.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The hydrazide moiety can undergo further condensation with aldehydes or ketones.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium acetate.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while condensation reactions can produce hydrazone derivatives.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Lacks the dimethylamino-substituted phenyl group.

    N’-(4-Dimethylaminobenzylidene)acetohydrazide: Lacks the bromo and chloro-substituted phenoxy group.

Uniqueness

The unique combination of functional groups in 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H17BrClN3O2

Molecular Weight

410.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H17BrClN3O2/c1-22(2)14-6-3-12(4-7-14)10-20-21-17(23)11-24-16-8-5-13(19)9-15(16)18/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChI Key

PYFZDCCYOFXGAF-KEBDBYFISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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